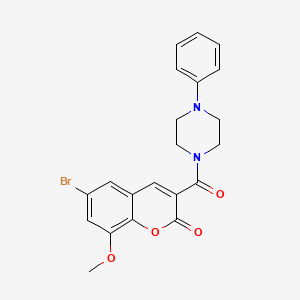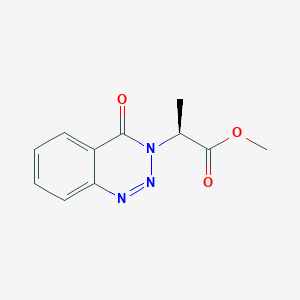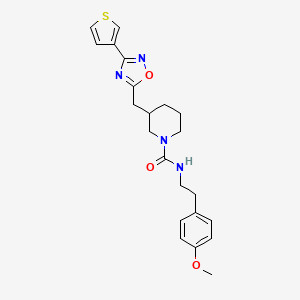
6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. This compound has been of great interest to the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
The compound 6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is part of a broader class of chemicals that have been studied for their potential applications in various fields, including medicine and material science. Although the specific compound was not directly identified in the studies reviewed, similar compounds have shown significant scientific interest, particularly in the synthesis and evaluation of their antimicrobial activities. These studies involve the synthesis of novel compounds with potential antibacterial and antifungal properties, contributing to the development of new therapeutic agents.
Synthesis and Molecular Docking Studies
One study focused on the synthesis of chromen-2-one derivatives and assessed their antimicrobial activities. The compounds showed significant antibacterial and antifungal activity, comparable to standard drugs. Molecular docking studies further provided insights into their potential mechanism of action by interacting with proteins involved in microbial metabolism (Mandala et al., 2013).
Structural and Spectroscopic Analyses
Another study conducted detailed structural, spectroscopic, and theoretical analyses on novel hybrid compounds containing pyrazole and coumarin cores. These analyses included molecular docking studies to explore interactions with biological targets, suggesting applications in drug design and discovery (Sert et al., 2018).
Synthesis of Piperazine Linked Methylene-bis-Coumarins
Research on synthesizing new 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone compounds revealed potent antibacterial activity against various human pathogenic strains. The study highlights the importance of specific moieties for enhanced antimicrobial activity (Nagaraj et al., 2019).
Potential Antitumor and Apoptosis Imaging Agents
Some compounds within the chromen-2-one family have been investigated for their antitumor properties and as agents for imaging apoptosis in cancer research. This research direction emphasizes the importance of structural modifications to enhance biological activity and specificity.
Antitumor Agent Discovery
Studies on the synthesis of chromene derivatives have led to the identification of compounds with potent antiproliferative activities against tumor cell lines. The modifications in the chromene core structure have been crucial for developing more effective antitumor agents (Yin et al., 2013).
Imaging of Apoptosis in Cancer
Carbon-11 labeled 4-aryl-4H-chromenes were synthesized for potential use as PET agents in imaging apoptosis, a process of programmed cell death, in cancer. This research highlights the role of chromen-2-one derivatives in developing diagnostic tools for cancer treatment (Gao et al., 2010).
Propiedades
IUPAC Name |
6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4/c1-27-18-13-15(22)11-14-12-17(21(26)28-19(14)18)20(25)24-9-7-23(8-10-24)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNNJLINORQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)
![5-(1H-Imidazol-5-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2806439.png)

![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)

![3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2806452.png)

![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)